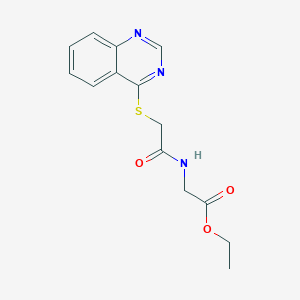

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMLPQWZUCSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:

Synthesis of 4-chloroquinazoline: This is achieved by reacting anthranilic acid with formamide to form quinazoline, which is then chlorinated.

Formation of thioacetamide intermediate: The 4-chloroquinazoline is reacted with potassium thioacetate to form the thioacetamide intermediate.

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate features a quinazoline core linked to a thioacetate group, which enhances its reactivity and interaction with biological targets. The synthesis typically involves the reaction of quinazoline derivatives with thioacetate, followed by acetamide formation. This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with a quinazoline scaffold can inhibit key signaling pathways involved in cancer progression. For instance, derivatives have shown significant inhibitory effects on epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's structure allows it to effectively block the phosphorylation of tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | TBD | |

| Compound 18 (related derivative) | EGFR/BRAF | 1.10 | |

| Compound 19 (related derivative) | HepG2 | 18.79 | |

| Doxorubicin (reference drug) | Various | 8.55 |

Antimicrobial Activity

The thioacetate group present in this compound contributes to its antimicrobial properties. Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into quinazoline derivatives have suggested potential neuroprotective effects, particularly against neurodegenerative diseases. Some compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This property could make this compound a candidate for further exploration in treating conditions like Alzheimer's disease .

Cardiovascular Benefits

Research has also indicated that certain quinazoline derivatives may enhance HDL cholesterol levels, suggesting cardiovascular benefits. This effect is attributed to their ability to modulate lipid metabolism and improve endothelial function, which is critical for cardiovascular health .

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that a related quinazoline derivative exhibited potent antitumor activity against several cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : In vitro assays showed that this compound displayed notable antibacterial activity against gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Neuroprotective Properties : A recent study evaluated the neuroprotective effects of quinazoline derivatives in irradiated mice, highlighting their antioxidant potential and safety profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer.

Pathway Modulation: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Thiazole-Based Acetates with Sulfonamide/Aryl Groups

Example Compounds :

- Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c)

- Ethyl 2-(2-(2-(phenylsulfonamido)acetamido)thiazol-4-yl)acetate (19a)

- Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

Structural Comparison :

These compounds share a thiazole ring and acetamido-acetate backbone but replace the quinazolin-4-ylthio group with sulfonamide or aryl-sulfonyl substituents. For instance, compound 7c incorporates a phenylsulfonyl group, while 19a includes a phenylsulfonamido moiety.

Physical Properties :

Thiophene- or Furan-Containing Derivatives

Example Compounds :

- (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates (5a,b)

- Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

Structural Comparison :

These compounds feature heterocyclic systems (furan, thiophene) instead of quinazoline. Compound 5a,b includes a furan-acryloyl hydrazine moiety, while 12 has a thiophene-carbonyl thioureido group.

Functional Implications :

Aromatic Systems in Acetamido Compounds

Example Compounds :

- N-(tert-butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide (5j)

- 2-(N-(9-Anthrylmethyl)acetamido)-N-tert-butylbutanamide (5c)

Structural Comparison :

These analogs use polycyclic aromatic hydrocarbons (pyrene, anthracene) instead of quinazoline. The bulky aromatic systems may enhance π-π stacking interactions but reduce solubility.

Physical Properties :

Piperidine and Coumarin-Based Esters

Example Compounds :

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives

- Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate (2)

Structural Comparison :

Piperidine derivatives lack heteroaromatic systems, while coumarin-based esters (e.g., 2 ) feature a lactone ring. These structures highlight the diversity of acetamido-acetate applications beyond quinazoline systems.

Data Table: Key Properties of Comparable Compounds

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound involves several key steps:

- Synthesis of 4-Chloroquinazoline : This is achieved by reacting anthranilic acid with formamide, followed by chlorination.

- Formation of Thioacetamide Intermediate : The 4-chloroquinazoline is reacted with potassium thioacetate to yield the thioacetamide intermediate.

- Amidation : The thioacetamide intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to produce the final compound.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer progression.

- Pathway Modulation : It affects cellular pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit cytotoxic effects against several cancer cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : Studies have reported significant inhibitory effects on K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells, suggesting a promising role in cancer therapy.

- Mechanistic Insights : The presence of the thioacetamido group enhances interaction with biological targets, potentially increasing efficacy against tumors.

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates notable antimicrobial activity:

- Antibacterial and Antifungal Properties : this compound has been evaluated for its antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to good activity across different pathogens .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Anticancer Studies : In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research highlighted its effectiveness against fungal strains such as Candida albicans, further establishing its potential as a therapeutic agent for infectious diseases .

- Comparative Analysis with Similar Compounds : When compared with other quinazoline derivatives, this compound exhibits unique structural features that may enhance its biological activity, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling quinazoline-4-thiol derivatives with ethyl 2-(2-aminoacetamido)acetate intermediates. Key factors include:

- Reagents : Use of oxidizing agents (e.g., KMnO₄) to stabilize thiol intermediates or reducing agents (e.g., NaBH₄) to prevent over-oxidation .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thiol group .

- Temperature : Mild heating (40–60°C) minimizes side reactions like ester hydrolysis .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and thioether (C–S at ~650 cm⁻¹) groups. ¹H-NMR (DMSO-d₆) should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .

- Elemental Analysis : Verify C, H, N, and S percentages with <0.3% deviation from theoretical values .

Q. What are the critical stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation of the thioether and ester groups .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; wash with soap and water if contaminated .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Assay Design : Use standardized protocols for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) to minimize variability. Compare results with structurally similar compounds (e.g., ethyl 2-phenyl-2-(thiophene-2-carboxamido)acetate derivatives) to identify structure-activity relationships .

- Data Interpretation : Statistically analyze dose-response curves (e.g., IC₅₀ calculations) using tools like GraphPad Prism to distinguish true activity from assay noise .

Q. What strategies are effective for probing the reaction mechanism of this compound in heterocyclic ring formation?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the acetamido group to track its incorporation into reaction products via NMR .

- Kinetic Studies : Use HPLC to monitor intermediate formation (e.g., quinazoline-thiolate anions) under varying pH and temperature conditions .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Perform DFT calculations (e.g., Gaussian 16) to predict electron density at the thioether sulfur, influencing metabolic stability .

- ADMET Prediction : Use SwissADME to optimize logP values (<3) and reduce CYP450 inhibition risks .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., kinases or DNA)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.